- Meerwein-Ponndorf-Verley-type reduction of dicarbonyl compounds to hydroxy carbonyl compounds and α,β-unsaturated carbonyl compounds to allylic alcohols catalyzed by zirconocene and hafnocene complexesJournal of Organic Chemistry, 1988, 53(16), 3752-7,
Cas no 928-95-0 ((E)-Hex-2-en-1-ol)

(E)-Hex-2-en-1-ol structure
Nombre del producto:(E)-Hex-2-en-1-ol
Número CAS:928-95-0
MF:C6H12O
Megavatios:100.158882141113
MDL:MFCD00063209
CID:40270
PubChem ID:5318042
(E)-Hex-2-en-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- trans-2-hexen-1-ol
- HEXEN-1-OL,TRANS-2-(AS)
- (E)-2-Hexen-1-ol
- trans-2-Hexen-1-yl Alcohol
- trans-1-Hydroxy-2-hexene
- trans-2-Hexenol
- (E)-Hex-2-en-1-ol
- 2-Hexenol
- 2-HEXEN-1-OL
- 2-Hexen-1-ol, (2E)-
- 3-Propylallyl alcohol
- (E)-2-HEXENOL
- 2-Hexen-1-ol, (E)-
- trans-Hex-2-en-1-ol
- 2-Hexen-1-ol, trans-
- Hex-2-en-1-ol
- 2E-hexenol
- trans-2-Hexenol (natural)
- 2-Hexen-1-ol (natural)
- 2-hexenyl alcohol
- FEMA No. 2562
- 2-(E)-hexenol
- (2E)-2-Hexen-1-ol
- ZCHHRLHTBGRGOT
- (2E)-2-Hexen-1-ol (ACI)
- 2-Hexen-1-ol, (E)- (8CI)
- 2-Hexen-1-ol, trans- (7CI)
- (E)-2-Hexene-1-ol
- 1-Hydroxy-2-trans-hexene
- n-Hex-trans-2-en-1-ol
- trans-2-Hexene-1-ol
- trans-4-Ethyl-2-buten-1-ol
-
- MDL: MFCD00063209
- Renchi: 1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+
- Clave inchi: ZCHHRLHTBGRGOT-SNAWJCMRSA-N
- Sonrisas: C(=C/CO)\CCC
- Brn: 1719709
Atributos calculados
- Calidad precisa: 100.088815
- Masa isotópica única: 100.088815
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 7
- Cuenta de enlace giratorio: 3
- Complejidad: 48.1
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
- Superficie del Polo topológico: 20.2
Propiedades experimentales
- Color / forma: Almost colorless liquid
- Denso: 0.849 g/mL at 25 °C(lit.)
- Punto de fusión: 54.63°C
- Punto de ebullición: 158-160 °C(lit.)
- Punto de inflamación: Fahrenheit: 129.2 ° f
Celsius: 54 ° c - índice de refracción: n20/D 1.438(lit.)
- Coeficiente de distribución del agua: Slightly soluble
- Estabilidad / vida útil: Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.
- PSA: 20.23000
- Logp: 1.33500
- Disolución: Soluble in ethanol, propylene glycol and most non-volatile oils, very slightly soluble in water.
- FEMA: 2562
(E)-Hex-2-en-1-ol Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H226,H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 1993C 3 / PGIII
- Wgk Alemania:2
- Código de categoría de peligro: 10-36/37/38
- Instrucciones de Seguridad: 26-36
- Rtecs:MP8390000
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:III
- TSCA:Yes
- Nivel de peligro:3
- Condiciones de almacenamiento:2-8°C
(E)-Hex-2-en-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | FV391-25ml |
(E)-Hex-2-en-1-ol |
928-95-0 | 95% | 25ml |
¥87.0 | 2022-05-30 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13272-25g |
trans-2-Hexen-1-ol, 97% |
928-95-0 | 97% | 25g |
¥414.00 | 2023-03-01 | |
eNovation Chemicals LLC | D758883-500g |
2-Hexen-1-ol, (2E)- |
928-95-0 | 95% | 500g |
$230 | 2023-05-17 | |
abcr | AB117033-500 g |
trans-2-Hexen-1-ol, 97%; . |
928-95-0 | 97% | 500g |
€450.00 | 2023-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0346-250g |
(E)-Hex-2-en-1-ol |
928-95-0 | 95.0%(GC) | 250g |
¥1385.0 | 2022-05-30 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003845-100ml |
(E)-Hex-2-en-1-ol |
928-95-0 | 97% | 100ml |
¥239 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046877-500g |
(E)-Hex-2-en-1-ol |
928-95-0 | 98% | 500g |
¥723.00 | 2024-04-25 | |
Enamine | EN300-219729-2.5g |
hex-2-en-1-ol, trans |
928-95-0 | 2.5g |
$949.0 | 2023-09-20 | ||
Cooke Chemical | A4686812-100ML |
trans-2-Hexen-1-ol |
928-95-0 | 97% | 100ml |
RMB 215.20 | 2025-02-21 | |
Enamine | EN300-219729-0.25g |
hex-2-en-1-ol, trans |
928-95-0 | 0.25g |
$447.0 | 2023-09-20 |
(E)-Hex-2-en-1-ol Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Isopropanol
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: tert-Butylamine borane
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: tert-Butylamine borane
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Convenient one-pot conversion of acetals into alcoholsSynlett, 1999, (1), 59-60,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iridium , Rhenium Solvents: Water ; 4 h, 0.8 MPa, 30 °C
Referencia
- Preparation of unsaturated alcohols by reduction of unsaturated carbonyl compounds and metal catalysts therefor, Japan, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ; 10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Pyridine, hydrofluoride (1:1) ; 30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ; 10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Pyridine, hydrofluoride (1:1) ; 30 min, 0 °C; 0 °C → rt; 1 h, rt
Referencia
- Efficient and Stereoselective Synthesis of Allylic Ethers and AlcoholsOrganic Letters, 2006, 8(26), 5983-5986,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: 2-Methyltetrahydrofuran ; 5 min, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Eco-friendly stereoselective reduction of α,β-unsaturated carbonyl compounds by Er(OTf)3/NaBH4 in 2-MeTHFTetrahedron, 2015, 71(7), 1132-1135,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Methanol ; 10 min, rt
1.2 Reagents: Sodium borohydride ; 30 min, rt
1.2 Reagents: Sodium borohydride ; 30 min, rt
Referencia
- Direct reductive amination and selective 1,2-reduction of α,β-unsaturated aldehydes and ketones by NaBH4 using H3PW12O40 as catalystTetrahedron Letters, 2007, 48(7), 1135-1138,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 0 °C; 1 h
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 2 h, rt
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 2 h, rt
Referencia
- Regio- and diastereoselective Pd-catalyzed aminochlorocyclization of allylic carbamates: scope, derivatization, and mechanismOrganic & Biomolecular Chemistry, 2021, 19(25), 5595-5606,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Triethylamine ; neutralized, rt
1.2 Reagents: Triethylamine ; neutralized, rt
Referencia
- Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl EthersSynthesis, 2019, 51(4), 944-952,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt
Referencia
- Asymmetric synthesis of chiral flavors 3-mercapto hexanol and its acetateShipin Gongye Keji, 2009, 30(12), 319-322,
Synthetic Routes 11
Condiciones de reacción
1.1 Solvents: Benzene , Water
Referencia
- New four-carbon-atom homologation involving the free-radical chain reaction of 1,3-butadiene monoxide with organoboranes. Synthesis of 4-alkyl-2-buten-1-ols from olefins via hydroborationJournal of the American Chemical Society, 1971, 93(11), 2792-3,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Cobalt, [2,6-bis[1-[[3-(diphenylphosphino-κP)propyl]imino-κN]ethyl]phenyl-κC]-, … ; 2 min, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 25 °C
Referencia
- An aryl diimine cobalt(I) catalyst for carbonyl hydrosilylationChemical Communications (Cambridge, 2022, 58(77), 10793-10796,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: Zirconium hydroxide (Zr(OH)2)
Referencia
- The catalytic reduction of aldehydes and ketones with 2-propanol over hydrous zirconium oxideBulletin of the Chemical Society of Japan, 1988, 61(9), 3283-8,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; < 20 °C; 3 h, 55 °C
Referencia
- Preparation of trans-2-hexenol and trans-2-hexenoic acid, China, , ,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: (OC-6-22)-[1,4-Diazabicyclo[2.2.2]octane-κN1,κN4]bis[tetrahydroborato(1-)-κH,κH′… Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referencia
- Modified borohydride agents, (1,4-diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex [Zn(BH4)2(dabco)]. A new ligand metal borohydride as a stable, efficient, and versatile reducing agentBulletin of the Chemical Society of Japan, 1997, 70(1), 155-167,
Synthetic Routes 16
Condiciones de reacción
1.1 Catalysts: Zinc 2-ethylhexanoate , Sodium borohydride Solvents: Diisopropyl ether
1.2 Reagents: Poly(methylhydrosiloxane)
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Poly(methylhydrosiloxane)
1.3 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Selective Reduction of Carbonyl Compounds by Polymethylhydrosiloxane in the Presence of Metal Hydride CatalystsJournal of Organic Chemistry, 1999, 64(7), 2582-2589,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 1.5 h, rt
Referencia
- Preparation of optically active flavors 3-(methylthio)hexanol and its acetateJingxi Huagong, 2010, 27(4), 369-373,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Triphenylphosphine Solvents: Water ; 12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 2 h, -78 °C
Referencia
- Copper-Catalyzed Azide-Ynamide Cyclization to Generate α-Imino Copper Carbenes: Divergent and Enantioselective Access to Polycyclic N-HeterocyclesAngewandte Chemie, 2020, 59(41), 17984-17990,
Synthetic Routes 19
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; rt → 5 °C
1.2 Reagents: Vitride Solvents: Toluene ; 0 - 20 °C; 5 h, 20 °C → 25 °C; 25 °C → 10 °C
1.3 Reagents: Water ; 0 - 15 °C
1.2 Reagents: Vitride Solvents: Toluene ; 0 - 20 °C; 5 h, 20 °C → 25 °C; 25 °C → 10 °C
1.3 Reagents: Water ; 0 - 15 °C
Referencia
- Process for preparation of α-amino-β-hydroxycarbonyl compounds, World Intellectual Property Organization, , ,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Methanol ; rt
1.2 Reagents: Methanol ; rt
Referencia
- First synthesis of 3-S-glutathionylhexanal-d8 and its bisulfite adductTetrahedron Letters, 2020, 61(28),,
(E)-Hex-2-en-1-ol Raw materials
- Ethyl bromoacetate
- 2-Hexyn-1-ol
- (2E)-2-Hexenoic Acid Ethyl Ester
- Silane, (1,1-dimethylethyl)[(2E)-2-hexenyloxy]dimethyl-
- trans-2-Hexenal diethyl acetal
- Butadiene monoxide
- 1H-Tetrazole,5-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]sulfonyl]-1-phenyl-
(E)-Hex-2-en-1-ol Preparation Products
(E)-Hex-2-en-1-ol Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:928-95-0)trans-2-Hexen-1-ol
Número de pedido:2474151
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:07
Precio ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:928-95-0)trans-2-Hexen-1-ol
Número de pedido:sfd14642
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:36
Precio ($):discuss personally
(E)-Hex-2-en-1-ol Literatura relevante
-
Haoquan Li,Mathieu Achard,Christian Bruneau,Jean-Baptiste Sortais,Christophe Darcel RSC Adv. 2014 4 25892
-
Cristóbal Melero,Oleg N. Shishilov,Eleuterio álvarez,Pilar Palma,Juan Cámpora Dalton Trans. 2012 41 14087
-
Athelstan L. J. Beckwith,Carl H. Schiesser Org. Biomol. Chem. 2011 9 1736
-
Christian Pfrang,Robert S. Martin,Carlos E. Canosa-Mas,Richard P. Wayne Phys. Chem. Chem. Phys. 2006 8 354
-
Hamed Alshammari,Peter J. Miedziak,David J. Morgan,David W. Knight,Graham J. Hutchings Green Chem. 2013 15 1244
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:928-95-0)(E)-Hex-2-en-1-ol

Pureza:99%
Cantidad:500g
Precio ($):275.0
Jiangsu Xinsu New Materials Co., Ltd
(CAS:928-95-0)

Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe